molecular formula C10H9N3O B3035870 5,6-Dihydrofuro[2,3-h]quinazolin-2-amine CAS No. 338757-63-4

5,6-Dihydrofuro[2,3-h]quinazolin-2-amine

Cat. No. B3035870
CAS RN: 338757-63-4
M. Wt: 187.2 g/mol
InChI Key: CMVSERWVNYLVGI-UHFFFAOYSA-N
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Description

The compound 5,6-Dihydrofuro[2,3-h]quinazolin-2-amine is a derivative of quinazoline, a bicyclic aromatic compound that is of interest due to its potential biological activities. While the provided papers do not directly discuss 5,6-Dihydrofuro[2,3-h]quinazolin-2-amine, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, the chiral phosphoric acid-catalyzed synthesis of fluorinated 5,6-dihydroindolo[1,2-c]quinazolines is achieved through a condensation/amine addition cascade from 2-(1H-indolyl)anilines and fluorinated ketones, resulting in compounds with quaternary stereogenic centers . Another approach is the sequential Ugi/Staudinger/aza-Wittig/addition/nucleophilic acyl substitution, which has been used to synthesize 6,12-dihydro-5H-quinazolino[3,2-a]quinazolin-5-ones . These methods highlight the versatility in synthesizing quinazoline derivatives.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of nitrogen atoms within the bicyclic ring system, which can significantly influence the compound's reactivity and interaction with biological targets. NMR spectroscopy, including 2D NOESY experiments, is often used to confirm the structures of such compounds .

Chemical Reactions Analysis

The reactivity of quinazoline derivatives can vary depending on the substituents and the reaction conditions. For example, the formation of 5-trichloromethyl-2-aryl-5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolines involves a [5+1]-cyclocondensation with chloral hydrate, which is regioselective and occurs by refluxing in acetic acid . The reactivity towards N-nucleophiles has also been studied, showing that reactions lead to the formation of 2-phenyl5-(dichloromethyl)-[1,2,4]triazolo[1,5-c]quinazoline .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. For instance, the presence of fluorine atoms in the fluorinated 5,6-dihydroindolo[1,2-c]quinazolines can affect their physical properties, such as solubility and stability, as well as their chemical reactivity . The NMR spectral data provide insights into the electronic environment of the atoms within the molecule, which is crucial for understanding the compound's properties .

Future Directions

Quinazoline derivatives, including 5,6-Dihydrofuro[2,3-h]quinazolin-2-amine, have shown significant biological activities, which makes them promising candidates for future research . For instance, quinazoline derivatives have shown potential as therapeutic agents in various diseases .

properties

IUPAC Name

5,6-dihydrofuro[2,3-h]quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-10-12-5-6-1-2-8-7(3-4-14-8)9(6)13-10/h3-5H,1-2H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVSERWVNYLVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C3=NC(=NC=C31)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666323
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5,6-Dihydrofuro[2,3-h]quinazolin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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